Home > Products > Screening Compounds P44926 > 2-Phenylphthalazin-1(2h)-one
2-Phenylphthalazin-1(2h)-one - 6266-49-5

2-Phenylphthalazin-1(2h)-one

Catalog Number: EVT-3192059
CAS Number: 6266-49-5
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Phenylphthalazin-1(2H)-one (PHTZ) is a heterocyclic compound featuring a phthalazine core decorated with a phenyl ring at the 2-position. Its structure shares similarities with other bioactive scaffolds like 2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (TQX) and 4-carboxamido-quinazoline (QZ) []. This structural resemblance makes PHTZ an attractive scaffold in medicinal chemistry, particularly for designing novel human A3 adenosine receptor (AR) antagonists [].

4-(9-Fluorenoxy)-2-phenylphthalazin-1(2H)-one:

  • Compound Description: This compound is a derivative of 2-Phenylphthalazin-1(2H)-one where a 9-fluorenoxy group is introduced at the 4-position of the phthalazinone ring. It was synthesized through the reaction of the ambidentate anion of 2-phenyl-1,2,3,4-tetrahydrophthalazine-1,4-dione with 9-bromofluorene []. The crystal structure revealed a nearly planar phthalazinone ring with the fluorenyl moiety nearly perpendicular to the phenyl ring [].

2-Aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (TQX) scaffold:

  • Compound Description: TQX compounds represent a class of molecules that have been extensively investigated for their affinity towards the human A3 adenosine receptor (hA3 AR) []. These compounds are structurally characterized by a triazoloquinoxaline core.
  • Relevance: While not a direct derivative, the TQX scaffold shares significant structural similarity with 2-Phenylphthalazin-1(2H)-one. This similarity stems from the arrangement of aromatic rings and the presence of nitrogen atoms in the heterocyclic core. The researchers highlighted this similarity as a driving force behind investigating the phthalazinone system for hA3 AR antagonism [].

4-Carboxamido-quinazoline (QZ) scaffold:

  • Compound Description: Similar to TQX, the QZ scaffold represents another class of compounds studied for their hA3 AR affinity []. These compounds are characterized by a quinazoline core with a carboxamide group at the 4-position.
  • Relevance: The QZ scaffold, like the TQX scaffold, demonstrates notable structural similarity to 2-Phenylphthalazin-1(2H)-one. The shared features include the arrangement of aromatic and heterocyclic rings. This structural analogy further supports the exploration of the phthalazinone system as a potential source of hA3 AR antagonists [].
  • Compound Description: This compound is a potent and selective hA3 AR antagonist identified within a series of 2-phenylphthalazin-1(2H)-one derivatives designed and synthesized by the researchers []. It exhibits a Ki value of 0.776 nM for hA3 AR and demonstrates a selectivity of >12000 for hA3 AR over hA1 and hA2A ARs [].
  • Relevance: This compound is a direct derivative of 2-Phenylphthalazin-1(2H)-one, modified with a 2,5-dimethoxyphenyl group at the 2-position of the phthalazinone ring. This modification significantly enhances the compound's potency and selectivity towards hA3 AR [].
  • Compound Description: This series encompasses various derivatives of 2-Phenylphthalazin-1(2H)-one featuring different amido and ureido moieties introduced at the 4-position of the phthalazinone ring []. The researchers focused on modifications at this position to explore structure-activity relationships and identify potent hA3 AR antagonists [].
  • Relevance: These compounds are direct derivatives of 2-Phenylphthalazin-1(2H)-one, systematically modified at the 4-position. This series emphasizes the versatility of the phthalazinone scaffold for developing novel compounds with potential biological activities [].
Classification

2-Phenylphthalazin-1(2H)-one belongs to the class of phthalazinones, which are derivatives of phthalazine. These compounds are known for their diverse biological activities, including potential roles as antitumor agents and selective inhibitors in drug discovery processes.

Synthesis Analysis

The synthesis of 2-phenylphthalazin-1(2H)-one can be achieved through several methods, with two prominent approaches being:

  1. Ammonium Chloride Mediated Synthesis:
    • This method involves the cyclization of 2-carboxybenzoic acid and phenyl hydrazine in methanol, facilitated by ammonium chloride as a Lewis acid catalyst. The reaction typically occurs at room temperature and yields high purity products (80-94%) after 4 to 6 hours of stirring. The process begins with the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired phthalazinone .
  2. Reflux Method:
    • Another approach utilizes refluxing 2-formylbenzoic acid with phenyl hydrazine in ethanol. This method also results in high yields and involves monitoring the reaction's progress via thin-layer chromatography. The reflux conditions usually last around 8 hours at 70°C .

Technical Parameters

  • Starting Materials: 2-carboxybenzoic acid or 2-formylbenzoic acid, phenyl hydrazine.
  • Catalysts: Ammonium chloride (for the first method).
  • Solvents: Methanol or ethanol.
  • Temperature: Room temperature or 70°C depending on the method.
Molecular Structure Analysis

The molecular structure of 2-phenylphthalazin-1(2H)-one can be described as follows:

  • Molecular Formula: C13_{13}H10_{10}N2_{2}O
  • Molecular Weight: Approximately 226.24 g/mol.
  • Structural Features:
    • The compound features a carbonyl group (C=O) attached to a nitrogen atom within the phthalazine ring.
    • The presence of the phenyl group enhances its electronic properties and solubility characteristics.

Structural Data

  • Melting Point: Reported at approximately 104°C.
  • Spectroscopic Data: Infrared spectroscopy shows characteristic bands for C=O (around 1650 cm1^{-1}) and C=N stretching vibrations, confirming the presence of functional groups typical for phthalazinones .
Chemical Reactions Analysis

2-Phenylphthalazin-1(2H)-one participates in various chemical reactions:

  1. Metal Ion Detection:
    • The compound acts as a chemosensor, demonstrating selective fluorescence quenching in response to Fe3+^{3+} and Fe2+^{2+} ions. This property is utilized for detecting these metal ions at low concentrations (LOD around 2.4 µM for Fe2+^{2+}) through spectrofluorometric techniques .
  2. Potential Biological Reactions:
    • Research indicates that derivatives of this compound can exhibit antitumor activity and may serve as selective inhibitors for specific biological targets, such as adenosine receptors .
Mechanism of Action

The mechanism of action for 2-phenylphthalazin-1(2H)-one primarily revolves around its interaction with metal ions and potential biological targets:

  • Metal Ion Binding: The compound forms stable complexes with transition metal ions through coordination, leading to observable changes in fluorescence that can be quantitatively measured.
  • Biological Activity: Preliminary studies suggest that modifications to the phthalazinone scaffold can enhance its potency against specific cancer cell lines or improve selectivity towards certain receptors, although detailed mechanisms remain under investigation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically pale yellow crystalline solid.
  • Solubility: Soluble in organic solvents like dimethylformamide and ethanol but less soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.
Applications

The applications of 2-phenylphthalazin-1(2H)-one span several fields:

  1. Chemical Sensing:
    • Utilized as a chemosensor for detecting metal ions, particularly iron species, due to its fluorescent properties.
  2. Pharmaceutical Development:
    • Investigated as a scaffold for developing new drugs targeting various diseases, including cancer and autoimmune disorders .
  3. Material Science:
    • Potentially used in designing materials with specific electronic properties due to its unique molecular structure.
Introduction to Phthalazinone Scaffolds in Medicinal Chemistry

Phthalazin-1(2H)-one represents a privileged heterocyclic scaffold in modern drug discovery, characterized by a benzo-fused 1,2-diazine ring system. This nitrogen-rich heterobicycle exhibits a unique tautomeric equilibrium between lactam (1A) and lactim (1B) forms, with the lactam tautomer predominating despite reduced aromaticity [1]. The benzo-fusion significantly stabilizes the lactam form, minimizing the aromaticity difference between tautomers [1] [4]. This scaffold is remarkably rare in nature, with azamerone (isolated from Streptomyces cultures) being one of the few natural products containing a pyridazino-fused ring system structurally analogous to phthalazinones [1]. Despite their scarcity in natural products, synthetic phthalazinone derivatives have demonstrated exceptional pharmacological versatility, interacting with diverse biological targets across therapeutic areas including oncology, metabolic disorders, cardiovascular diseases, and central nervous system disorders [1] [3].

Structural Significance of Phthalazin-1(2H)-one in Bioactive Compound Design

The 2-phenylphthalazin-1(2H)-one nucleus offers distinctive structural advantages for rational drug design. Its planar bicyclic system facilitates optimal stacking interactions with biological targets, as evidenced by crystallographic studies showing near-coplanar benzene and pyridazine rings [1]. This scaffold possesses multiple modifiable positions, with C4 and N2 representing the most strategically significant sites for structural diversification to optimize pharmacological activity and drug-like properties [1] [4].

Key structural features contributing to its broad target engagement capability include:

  • Hydrogen bonding capacity: The carbonyl group and adjacent nitrogen atoms serve as hydrogen bond acceptors and donors, enabling interactions with enzyme active sites and receptor domains [1] [4].
  • Electron-rich aromatic system: Facilitates π-π stacking interactions with aromatic amino acid residues [7].
  • Tautomeric flexibility: Allows adaptation to binding site constraints [1].
  • Stereoelectronic tunability: Electron-donating or withdrawing substituents at C4 significantly influence electronic distribution and biological activity [1] [7].

Table 1: Strategic Positions for Molecular Modification in 2-Phenylphthalazin-1(2H)-one Derivatives

PositionModification ImpactBiological Significance
N2Aryl/alkyl substitutionPharmacophore positioning, solubility modulation
C4Electron-donating/withdrawing groupsPotency enhancement, target selectivity
Benzene ringMethoxy/methyl substituentsBinding affinity optimization
C3-C4 bondSpirocyclic fusionConformational restriction

Recent structural studies of phthalazinone-based inhibitors reveal critical interactions with diverse biological targets. For example, co-crystal structures of GRK2 inhibitors demonstrate how the phthalazinone carbonyl forms hydrogen bonds with Lys220 in the kinase domain, while the C4-substituent occupies hydrophobic pockets [4]. Similarly, PARP-1 inhibitors utilize the phthalazinone core to form multiple hydrogen bonds with catalytic residues, including a conserved interaction with Gly863 [1] [3]. The scaffold's remarkable structural plasticity enables its application across unrelated target classes, from enzyme active sites to protein-protein interaction interfaces [1] [3] [7].

Historical Development of 2-Arylphthalazinone Derivatives in Pharmacological Research

The investigation of 2-arylphthalazinone derivatives has evolved through distinct phases since their initial synthesis. Early research (pre-1990s) primarily explored cardiovascular applications, with seminal work demonstrating their antiplatelet potential. Japanese researchers first reported in 1985 that specific 2-phenylphthalazinone derivatives (4l, 4m, 16a, and 16c) effectively inhibited arachidonic acid-induced platelet aggregation, though they showed minimal effects on ADP-induced aggregation [6]. This discovery stimulated interest in their mechanism of action within the eicosanoid pathway.

The 1990s witnessed a significant expansion into central nervous system targets, particularly monoamine receptors. Several 2-arylphthalazinones emerged as potent ligands for histamine H₁ receptors, adrenoceptors, and dopamine/serotonin receptors [1]. This period established the scaffold's versatility for GPCR targeting and provided early insights into structure-activity relationships, particularly the importance of C4 substitution for receptor subtype selectivity [1].

The most transformative development occurred with the discovery of phthalazinones as potent PARP inhibitors in the early 2000s. This breakthrough culminated in the development of olaparib (AZD2281), a 4-[(3S)-pyrrolidin-3-ylmethyl]phthalazin-1(2H)-one derivative approved for BRCA-mutated ovarian and breast cancers [1] [3]. Olaparib and related clinical candidates validated phthalazinone as a privileged scaffold for targeting the PARP enzyme family and demonstrated its therapeutic significance in oncology.

Table 2: Historical Milestones in 2-Arylphthalazinone Derivative Development

Time PeriodResearch FocusKey Advancements
1980sCardiovascularFirst antiplatelet 2-phenylphthalazinones identified [6]
1990sNeuropharmacologyDevelopment of histamine receptor ligands and adrenoceptor modulators [1]
2000-2010OncologyPARP inhibitor development (Olaparib) [1] [3]
2010-PresentTargeted therapyExpansion to kinase inhibitors (EGFR, VEGFR-2, Aurora kinases) [3]

Recent decades have witnessed target diversification with phthalazinones emerging as inhibitors of critical oncological targets beyond PARP. Significant progress has occurred in developing phthalazinone-based inhibitors for receptor tyrosine kinases (EGFR, VEGFR-2), serine/threonine kinases (Aurora kinases), proteasome components, Hedgehog pathway proteins, DNA topoisomerases, and P-glycoprotein [3]. For instance, pyrazole-phthalazinone hybrids such as compound 3 have demonstrated potent Aurora kinase inhibition, while novel derivatives like compound 16 have shown selective inhibition of GRK2 (IC₅₀ = 19 nM), potentially offering therapeutic benefits for heart failure and diabetes [3] [4]. This ongoing target expansion underscores the scaffold's enduring relevance in contemporary drug discovery.

Scope and Research Objectives for 2-Phenylphthalazin-1(2H)-one Investigations

Current research objectives for 2-phenylphthalazin-1(2H)-one derivatives focus on addressing modern medicinal chemistry challenges through structural innovation and target diversification. Key research priorities include:

Hybrid molecule development combining the phthalazinone core with complementary pharmacophores to create multitarget agents. Novel phthalazinone-dithiocarbamate hybrids exemplify this approach, with compound 6e (IC₅₀ = 5.53 µM against A-2780 ovarian cancer cells) and 8e (IC₅₀ = 7.51 µM) demonstrating potent antiproliferative activity through potentially novel mechanisms [7]. These hybrids strategically position the dithiocarbamate moiety at either N2 or C4 to modulate activity and selectivity profiles. Preliminary structure-activity relationships reveal that N2-location of dithiocarbamates (compounds 6-8) generally enhances activity against A-2780 and MCF-7 cell lines, while C4-functionalization (compounds 9) improves selectivity toward NCI-H460 lung carcinoma [7].

Synthetic methodology innovation represents another critical objective, with emphasis on environmentally sustainable approaches. Recent advances include:

  • Multicomponent reactions ([3+2+1] strategies) improving synthetic efficiency and atom economy [4]
  • Microwave-assisted synthesis reducing reaction times and improving yields [1] [4]
  • Green chemistry approaches utilizing ionic liquids under ultrasound irradiation [4]
  • Palladium-catalyzed carbonylations with safer CO sources (Mo(CO)₆) [4]
  • One-pot procedures enabling direct access to complex derivatives [7]

Table 3: Emerging Research Directions for 2-Phenylphthalazin-1(2H)-one Derivatives

Research ObjectiveCurrent ApproachesRepresentative Examples
Selective kinase inhibitionStructure-based design leveraging crystallographic dataGRK2 inhibitor compound 16 (IC₅₀ = 19 nM) [4]
Dual-target engagementMolecular hybridizationPhthalazinone-dithiocarbamates (6e, 8e) [7]
Tumor microenvironment modulationIDO inhibition mimicsBrassinin-inspired derivatives [7]
Metabolic disease applicationsGLP-1R pathway modulationGRK2 inhibitors enhancing insulin secretion [4]

Target diversification beyond established applications remains a vibrant research frontier. Promising new directions include:

  • Immuno-oncology applications: Development of indoleamine 2,3-dioxygenase (IDO) inhibitors inspired by brassinin, incorporating phthalazinone as the indole bioisostere [7]
  • Metabolic disorder therapeutics: GRK2 inhibitors like compound 16 that enhance GLP-1R-mediated insulin secretion for diabetes management [4]
  • Anti-inflammatory agents: Dual COX-2/5-LOX inhibitors such as compounds 2b and 2i showing efficacy comparable to etoricoxib in carrageenan-induced edema models [8]
  • Precision oncology: Selective PRMT5-MTA complex inhibitors (e.g., MRTX1719) exploiting synthetic lethality in MTAP-deficient tumors [4]

Future research aims to establish comprehensive structure-activity relationship (SAR) models through systematic C4 and N2 substitutions, elucidate novel mechanisms of action beyond established targets, and optimize pharmacokinetic profiles for enhanced bioavailability and tissue targeting. The integration of computational chemistry, structural biology, and advanced synthetic methodologies continues to drive innovation in this chemically versatile scaffold.

Properties

CAS Number

6266-49-5

Product Name

2-Phenylphthalazin-1(2h)-one

IUPAC Name

2-phenylphthalazin-1-one

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C14H10N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10H

InChI Key

BCCBXCGRKOKWBZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.